molecular formula C10H14N2O2S B14519426 [4-(But-2-ene-1-sulfonyl)phenyl]hydrazine CAS No. 62453-95-6

[4-(But-2-ene-1-sulfonyl)phenyl]hydrazine

Cat. No.: B14519426
CAS No.: 62453-95-6
M. Wt: 226.30 g/mol
InChI Key: KVNYIVMAWQETPU-UHFFFAOYSA-N
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Description

[4-(But-2-ene-1-sulfonyl)phenyl]hydrazine is an organic compound that features a hydrazine group attached to a phenyl ring, which is further substituted with a but-2-ene-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(But-2-ene-1-sulfonyl)phenyl]hydrazine typically involves the reaction of 4-(But-2-ene-1-sulfonyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[4-(But-2-ene-1-sulfonyl)phenyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazones or amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(But-2-ene-1-sulfonyl)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its hydrazine group can form covalent bonds with certain amino acids, making it useful in probing protein structures.

Medicine

In medicine, this compound has potential applications as a drug precursor. Its derivatives may exhibit pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(But-2-ene-1-sulfonyl)phenyl]hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    [4-(But-2-ene-1-sulfonyl)phenyl]amine: Similar structure but with an amine group instead of a hydrazine group.

    [4-(But-2-ene-1-sulfonyl)phenyl]hydrazone: Formed by the reaction of the hydrazine compound with aldehydes or ketones.

    [4-(But-2-ene-1-sulfonyl)phenyl]azo compounds: Formed by the oxidation of the hydrazine compound.

Uniqueness

[4-(But-2-ene-1-sulfonyl)phenyl]hydrazine is unique due to its combination of a hydrazine group and a but-2-ene-1-sulfonyl group. This combination imparts specific reactivity and properties that are not found in other similar compounds. Its ability to undergo various chemical reactions and form covalent bonds with proteins makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

62453-95-6

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

(4-but-2-enylsulfonylphenyl)hydrazine

InChI

InChI=1S/C10H14N2O2S/c1-2-3-8-15(13,14)10-6-4-9(12-11)5-7-10/h2-7,12H,8,11H2,1H3

InChI Key

KVNYIVMAWQETPU-UHFFFAOYSA-N

Canonical SMILES

CC=CCS(=O)(=O)C1=CC=C(C=C1)NN

Origin of Product

United States

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